molecular formula C17H13ClN2O6S B12884661 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide CAS No. 88344-97-2

2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide

Cat. No.: B12884661
CAS No.: 88344-97-2
M. Wt: 408.8 g/mol
InChI Key: YNUOHAYJNJNHIT-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups, including a chloro group, a furan ring, a nitro group, a phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

    Sulfonation: The sulfonamide group is introduced through sulfonation, typically using chlorosulfonic acid followed by reaction with an amine.

    Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.

    Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, alternative reagents, and more efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide
  • 2-Chloro-N-(furan-2-ylmethyl)propanamide

Uniqueness

2-Chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

88344-97-2

Molecular Formula

C17H13ClN2O6S

Molecular Weight

408.8 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-3-nitro-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H13ClN2O6S/c18-16-15(27(23,24)19-11-13-7-4-10-25-13)9-8-14(17(16)20(21)22)26-12-5-2-1-3-6-12/h1-10,19H,11H2

InChI Key

YNUOHAYJNJNHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)[N+](=O)[O-]

Origin of Product

United States

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